Pyrokinin-PEG8 (PK-PEG8), chemically denoted as MS[PEG8]-YFTPRLa, is a synthetic analog of naturally occurring pyrokinin (PK) neuropeptides. [] PKs are known to regulate various physiological processes in insects, such as muscle contraction, pheromone production, and feeding behaviors. [] PK-PEG8 mimics the biological activity of PKs and is used to investigate the role of PKs in ticks. []
Ms-PEG8-Ms can be classified as a heterobifunctional polyethylene glycol derivative. The compound is commercially available and can be synthesized through various chemical methods that ensure high purity and monodispersity. Its unique structure allows for versatile applications in medicinal chemistry and biochemistry, particularly in drug delivery systems and targeted therapies.
The synthesis of Ms-PEG8-Ms typically involves a solid-phase approach, which allows for the stepwise addition of ethylene glycol units. This method is advantageous as it minimizes the need for extensive purification steps, thus enhancing yield and reducing costs. The process generally follows these steps:
The synthesis requires careful monitoring to ensure that each coupling reaction proceeds to completion without side reactions. Techniques such as mass spectrometry (ESI-MS) are employed to confirm the identity and purity of the synthesized product at each stage .
Ms-PEG8-Ms has a linear structure consisting of an eight-unit polyethylene glycol chain flanked by maleimide groups. This configuration provides both hydrophilicity from the polyethylene glycol segments and reactive sites for conjugation.
The molecular formula for Ms-PEG8-Ms is , with a molecular weight of approximately 426.53 g/mol. The presence of maleimide groups enhances its reactivity towards thiol-containing molecules, making it a valuable tool in bioconjugation.
Ms-PEG8-Ms participates in various chemical reactions primarily involving thiol-maleimide click chemistry, which is highly selective and efficient for forming stable covalent bonds between proteins or other biomolecules.
In practical applications, Ms-PEG8-Ms can be used to link therapeutic agents to antibodies or other proteins, allowing for targeted delivery systems. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of sensitive biological molecules .
The mechanism of action for Ms-PEG8-Ms centers around its ability to form covalent bonds with thiol groups present on cysteine residues in proteins. Upon reaction, the maleimide group undergoes nucleophilic attack by the thiol, leading to the formation of a stable thioether bond.
This mechanism allows for precise control over the attachment of drugs or labels to proteins, enhancing their pharmacokinetic properties and efficacy in therapeutic applications .
Ms-PEG8-Ms is typically a white to off-white solid at room temperature. It is soluble in water and common organic solvents due to its polyethylene glycol backbone.
Ms-PEG8-Ms has numerous scientific applications, including:
These applications underscore its significance in advancing drug development and targeted therapies within biomedicine .
Ms-PEG8-Ms (dimethanesulfonate-terminated octaethylene glycol) is synthesized via solid-phase stepwise (SPS) approaches using polystyrene-based resins like Wang resin (4-benzyloxy benzyl alcohol-functionalized). This resin offers high loading capacity (up to 1.0 mmol/g) and cost-effectiveness. The synthesis cycle comprises three iterative steps:
Table 1: Solid-Phase Synthesis Cycle for Ms-PEG8-Ms
Step | Reagent | Function | Reaction Time |
---|---|---|---|
Deprotonation | tBuOK (1.2 equiv) | Alkoxide formation | 30 min |
Coupling | Tetraethylene glycol tosylate (1.5 equiv) | Chain elongation | 2–4 h (RT) |
Detritylation | 0.5% TFA in DCM | DMTr removal | 20 min |
This approach enables near-quantitative reactions without intermediate purification, achieving >95% stepwise efficiency for octaethylene glycol chains. Final cleavage with neat trifluoroacetic acid releases Ms-PEG8-Ms in high yield (85–90%) [1] [6].
The tetraethylene glycol monomer serves as the foundational unit for Ms-PEG8-Ms assembly. Its design incorporates:
Monomer synthesis avoids chromatography through selective functionalization of commercial tetraethylene glycol:
Table 2: Key Monomers for Ms-PEG8-Ms Synthesis
Monomer | Activating Group | Protecting Group | Role |
---|---|---|---|
Tetraethylene glycol derivative | Tosylate (OTs) | DMTr | Chain elongation |
Wang resin linker | N/A | N/A | Solid-phase anchoring |
Functional robustness is critical: The tosylate group withstands basic coupling conditions without hydrolysis, while DMTr stability prevents premature deprotection [1] [6].
Williamson ether synthesis is the cornerstone reaction for PEG chain elongation. Key optimizations for high-yield Ms-PEG8-Ms synthesis include:
Reaction progress is monitored via ESI-MS after cleavage of resin aliquots. Incomplete coupling manifests as PEG chains shorter than the target length, necessitating recoupling [1].
Depolymerization (backbiting degradation) is a major challenge in PEG synthesis under basic conditions. SPS minimizes this through:
These measures reduce depolymerization to <0.5% per cycle, confirmed by MALDI-TOF analysis showing near-monodisperse products (dispersity Ð < 1.01) [1].
SPS eliminates chromatographic purification via:
Purity validation uses:
Table 3: Chromatography-Free Purification Techniques
Technique | Conditions | Removed Impurities | Efficiency |
---|---|---|---|
Resin washing | DMF/MeOH/DCM (3x each) | Unreacted monomer, excess base | >98% |
TFA cleavage | Neat TFA, 1 h | Resin backbone, protecting groups | Quantitative |
Precipitation | Cold diethyl ether | Organic salts, residual TFA | >95% yield |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1